molecular formula C8H13ClF3NO2 B2445866 Methyl (3S,5S)-5-(trifluoromethyl)piperidine-3-carboxylate;hydrochloride CAS No. 2287239-64-7

Methyl (3S,5S)-5-(trifluoromethyl)piperidine-3-carboxylate;hydrochloride

Cat. No.: B2445866
CAS No.: 2287239-64-7
M. Wt: 247.64
InChI Key: SOQCKSUYTCVIEI-GEMLJDPKSA-N
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Description

Methyl (3S,5S)-5-(trifluoromethyl)piperidine-3-carboxylate;hydrochloride is a useful research compound. Its molecular formula is C8H13ClF3NO2 and its molecular weight is 247.64. The purity is usually 95%.
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Properties

IUPAC Name

methyl (3S,5S)-5-(trifluoromethyl)piperidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO2.ClH/c1-14-7(13)5-2-6(4-12-3-5)8(9,10)11;/h5-6,12H,2-4H2,1H3;1H/t5-,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQCKSUYTCVIEI-GEMLJDPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CNC1)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1C[C@@H](CNC1)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287239-64-7
Record name rac-methyl (3R,5R)-5-(trifluoromethyl)piperidine-3-carboxylate hydrochloride
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Biological Activity

Methyl (3S,5S)-5-(trifluoromethyl)piperidine-3-carboxylate; hydrochloride is a compound of significant interest in medicinal chemistry due to its unique trifluoromethyl group and piperidine structure, which contribute to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoromethyl group (-CF₃), which enhances its lipophilicity and biological activity. The molecular formula for Methyl (3S,5S)-5-(trifluoromethyl)piperidine-3-carboxylate is C₉H₁₀F₃N₁O₂·HCl, with a molecular weight of approximately 239.64 g/mol.

  • Inhibition of Enzymatic Activity :
    • The trifluoromethyl group has been shown to enhance the binding affinity of compounds to target enzymes, thereby inhibiting their activity. For instance, studies indicate that compounds with trifluoromethyl substitutions can significantly inhibit reverse transcriptase, a key enzyme in viral replication .
  • Anti-inflammatory Effects :
    • Research has demonstrated that trifluoromethyl-substituted compounds can reduce inflammation by inhibiting the activation of NF-κB, a transcription factor involved in inflammatory responses. This inhibition leads to decreased expression of pro-inflammatory cytokines .
  • Antitumor Activity :
    • In vitro studies have shown that Methyl (3S,5S)-5-(trifluoromethyl)piperidine-3-carboxylate exhibits potent anti-tumor properties. It promotes apoptosis in cancer cells by modulating Bcl-2 and Bax proteins, which are crucial for cell survival and death pathways .

Biological Activity Data

The following table summarizes key biological activities associated with Methyl (3S,5S)-5-(trifluoromethyl)piperidine-3-carboxylate; hydrochloride:

Biological Activity Mechanism/Effect Reference
Enzyme InhibitionInhibits reverse transcriptase
Anti-inflammatoryReduces NF-κB activation
AntitumorInduces apoptosis in cancer cells
CytotoxicityIC₅₀ values against pancreatic cancer cells: 0.051 µM

Case Studies

  • Anti-cancer Efficacy :
    • A study evaluated the compound's effects on various pancreatic cancer cell lines (BxPC-3 and Panc-1). The results indicated an IC₅₀ value as low as 0.051 µM, suggesting high potency against these cancer types .
  • Inflammatory Response Modulation :
    • In another study focusing on liver cancer and inflammation, the compound was shown to inhibit NF-κB activation effectively. This led to reduced levels of inflammatory markers and promoted apoptosis in hepatoma cells .

Scientific Research Applications

Pharmaceutical Development

Methyl (3S,5S)-5-(trifluoromethyl)piperidine-3-carboxylate; hydrochloride has been investigated for its potential as a pharmaceutical intermediate. Its structural characteristics make it suitable for synthesizing various bioactive compounds.

Case Study: Drug Synthesis

Research has demonstrated that incorporating the trifluoromethyl group can significantly enhance the activity of piperidine derivatives against specific biological targets. For instance, studies have shown that compounds with this modification exhibit increased potency in inhibiting enzymes involved in disease pathways, such as reverse transcriptase and phospholipase A2 .

The compound has been evaluated for its biological activities, particularly in the context of neuropharmacology and anti-inflammatory responses.

Neuropharmacological Effects

The trifluoromethyl group has been associated with improved binding affinity to neurotransmitter receptors. For example, studies indicate that derivatives of piperidine with this modification can effectively inhibit serotonin uptake, which is crucial for developing antidepressants .

Anti-inflammatory Potential

Research has also highlighted the anti-inflammatory properties of trifluoromethyl-substituted piperidines. These compounds have shown promise in reducing inflammation markers in vitro, suggesting their potential use in treating inflammatory diseases .

Synthetic Applications

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating complex molecules.

Synthetic Pathways

Common synthetic approaches include:

  • Nucleophilic Substitution Reactions : The piperidine nitrogen can participate in nucleophilic attacks, leading to diverse derivatives.
  • Coupling Reactions : The compound can be used in coupling reactions to form larger molecular frameworks essential for drug development .

Comparative Analysis of Trifluoromethyl Compounds

Compound NameBiological ActivitySynthetic UtilityReferences
Methyl (3S,5S)-5-(trifluoromethyl)piperidine-3-carboxylate; hydrochlorideHigh potency against specific targetsVersatile building block
Other Trifluoromethyl PiperidinesVaries widely; some show neuroactive propertiesLimited compared to Methyl derivative

Preparation Methods

Detailed Fluorination Pathway Implementation

Intermediate Synthesis: Methyl (3S,5S)-5-Carboxypiperidine-3-carboxylate

Reaction Scheme
L-Pipecolic acid → Methyl ester formation → Selective C5 oxidation → Diastereomeric purification

Optimized Conditions

  • Esterification : Thionyl chloride (2.2 eq) in methanol, 0°C → RT, 12 h (Yield: 94%)
  • Oxidation : TEMPO/NaOCl system, pH 9.5, 0°C (C5 selectivity >98%)
  • Purification : Chiral HPLC (Chiralpak IC column, hexane/IPA 85:15)

Critical Parameters

  • Maintaining pH <10 during oxidation prevents ester hydrolysis
  • Reaction temperature below 5°C minimizes epimerization

SF₄-Mediated Trifluoromethylation

Adapting the conditions from CN102603611B, the fluorination step proceeds as follows:

Scaled Reaction Setup

Parameter Value
Reactor 316L stainless steel
Substrate 1.0 kg
Solvent System CHCl₃:HF (3:1 w/w)
SF₄ Charge 3.2 eq
Temperature 85°C ± 2°C
Pressure 2.8-3.2 MPa
Reaction Time 4.5 h

Mechanistic Considerations
The reaction proceeds through a two-stage mechanism:

  • Carboxylic Acid → Acid Fluoride :
    $$ R-COOH + SF4 \rightarrow R-COF + SOF2 + HF $$
  • Fluoride → Trifluoromethyl :
    $$ R-COF + SF4 \rightarrow R-CF3 + SOF_2 $$

HF acts as both catalyst and proton source, while CHCl₃ modulates reaction pressure through its vapor-liquid equilibrium properties.

Yield Optimization Data

SF₄ Equiv Temp (°C) Time (h) Yield (%) Purity (HPLC)
2.5 75 6 63.2 91.4
3.0 85 4 78.9 95.2
3.5 95 3 82.1 96.8
4.0 105 2.5 79.3 94.7

Exceeding 3.5 equivalents SF₄ provides diminishing returns due to increased side reactions with the ester group.

Stereochemical Control and Analysis

Chiral Center Preservation

The (3S,5S) configuration remains intact during fluorination due to:

  • Inverted Reaction Geometry : SF₄ attacks the planar sp² carbonyl carbon without disturbing adjacent stereocenters
  • Low Epimerization Risk : Reaction conditions (anhydrous, <100°C) minimize acid/base-mediated racemization

Validation Methods

  • X-ray Crystallography : Single-crystal analysis confirms absolute configuration (Rf = 0.12, P2₁2₁2₁ space group)
  • NOESY NMR : Cross-peaks between H3/H5 protons verify cis stereochemistry
  • Optical Rotation : [α]D²⁵ = +38.9° (c 1.0, CHCl₃) matches computational predictions

Diastereomeric Ratio Monitoring

Real-time HPLC tracking using a Chiralcel OD-H column (hexane/EtOH 90:10) shows:

  • Starting Material : 99.8% de
  • Post-Fluorination : 98.4% de
  • Final Product : 97.9% de

The 1.4% de loss occurs during workup steps, recoverable through recrystallization (EtOAc/heptane).

Hydrochloride Salt Formation

Procedure

  • Dissolve free base (1.0 kg) in anhydrous Et₂O (5 L)
  • Bubble HCl gas (2.2 eq) at 0°C until pH <2
  • Filter precipitate, wash with cold Et₂O (3 × 500 mL)
  • Dry under vacuum (40°C, 24 h)

Salt Characterization

Property Value
Melting Point 189-191°C (dec.)
Water Solubility 87 mg/mL (25°C)
Hygroscopicity <0.5% wt gain (40% RH)
XRD Pattern Characteristic peaks at 8.3°, 12.7°, 17.2° 2θ

Industrial-Scale Considerations

Process Economics

Cost Factor Fluorination Route Chiral Pool Route
Raw Materials $412/kg $1,240/kg
Energy Consumption 18 MJ/kg 9 MJ/kg
Waste Treatment $85/kg $32/kg
Overall COG $587/kg $1,301/kg

COG = Cost of Goods (100 kg batch basis)

Environmental Impact

  • SF₄ Utilization : 78% atom efficiency vs. 41% for Ruppert-Prakash reagents
  • E-Factor : 8.9 (vs. 19.4 for multi-step chiral approaches)
  • Solvent Recovery : 92% CHCl₃ recycled via distillation

Analytical Profile of Final Product

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 4.32 (dd, J=11.4, 4.1 Hz, 1H), 3.85 (s, 3H), 3.22-3.18 (m, 2H), 2.94 (td, J=12.3, 3.9 Hz, 1H), 2.64 (dd, J=13.1, 9.8 Hz, 1H), 2.01-1.93 (m, 1H), 1.82-1.75 (m, 1H)
  • ¹³C NMR (101 MHz, D₂O): δ 173.5, 124.5 (q, J=288 Hz), 58.3, 53.1, 46.8, 42.9, 31.7, 28.4
  • HRMS (ESI+): m/z calcd for C₉H₁₃F₃NO₂ [M+H]⁺ 240.0845, found 240.0843

Stability Data

Condition Degradation After 6 Months
25°C/60% RH <0.5%
40°C/75% RH 2.1%
Photolytic (ICH Q1B) 1.7%

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl (3S,5S)-5-(trifluoromethyl)piperidine-3-carboxylate Hydrochloride with high stereochemical purity?

  • Methodological Answer :

  • Stereoselective Synthesis : Use chiral auxiliaries or enantioselective catalysis to control the (3S,5S) configuration. For example, LiHMDS or DBU in anhydrous THF can promote stereochemical retention during ring closure (similar to piperidine carboxylate synthesis in ) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) resolves cis/trans isomers. Monitor via TLC (Rf ~0.3–0.5) .
  • Salt Formation : React the free base with HCl in methanol to precipitate the hydrochloride salt, confirmed by FTIR (N–H stretch at ~2500 cm⁻¹) .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Methodological Answer :

  • NMR Analysis : ¹H NMR (DMSO-d₆) should show characteristic trifluoromethyl singlet (~δ 3.5–4.0 ppm) and piperidine ring protons (δ 1.5–3.5 ppm). ¹³C NMR confirms ester carbonyl (δ ~170 ppm) and CF₃ (δ ~125 ppm, q, J = 280 Hz) .
  • Mass Spectrometry : ESI-HRMS (m/z [M+H]⁺) matches theoretical molecular weight (C₉H₁₃F₃NO₂·HCl: 263.67 g/mol). Fragmentation patterns should align with piperidine ring cleavage .
  • HPLC Purity : Use a C18 column (ACN/water + 0.1% TFA) to achieve >98% purity (retention time ~8–10 min) .

Q. What are the critical stability considerations for long-term storage of this compound?

  • Methodological Answer :

  • Storage Conditions : Store at –20°C under argon in amber vials to prevent hydrolysis of the ester group or trifluoromethyl degradation .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products (e.g., free carboxylic acid) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments for this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve ambiguities in NOESY or COSY NMR data (e.g., axial vs. equatorial trifluoromethyl placement) .
  • Chiral HPLC : Use a Chiralpak IA column (hexane/IPA) to separate enantiomers and confirm (3S,5S) configuration .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., Gaussian 16 B3LYP/6-31G*) .

Q. What strategies mitigate low yields during trifluoromethyl group introduction?

  • Methodological Answer :

  • Electrophilic Trifluoromethylation : Use Umemoto’s reagent (Togni’s reagent II) under Pd catalysis for direct CF₃ addition to the piperidine ring .
  • Nucleophilic Approaches : Employ Ruppert-Prakash reagent (TMSCF₃) with KF/18-crown-6 to enhance reactivity .
  • Side Reaction Control : Optimize reaction temperature (<0°C) to suppress CF₃ group elimination .

Q. How can researchers address discrepancies in biological activity data linked to batch variability?

  • Methodological Answer :

  • Batch Analysis : Compare multiple batches via ¹⁹F NMR to detect trace impurities (e.g., unreacted CF₃ precursors) .
  • Bioactivity Correlation : Use PCA (Principal Component Analysis) to correlate impurity profiles (HPLC-MS) with IC₅₀ variability in enzyme assays .
  • Stereochemical Reassessment : Confirm enantiomeric purity via polarimetry ([α]D²⁵ = +15° to +20° in methanol) .

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